molecular formula C14H19NO2 B1519418 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one CAS No. 1152887-92-7

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one

Cat. No. B1519418
CAS RN: 1152887-92-7
M. Wt: 233.31 g/mol
InChI Key: CWMVPBLUSZIVCC-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one, also known by its common name 4-ethylmorpholine (4-EM), is an organic compound belonging to the morpholine family of heterocyclic compounds. It is a colorless liquid with a sweet odor and is soluble in water. 4-EM is a versatile compound used in a variety of applications, including synthesis, scientific research, and industrial applications.

Scientific Research Applications

Antioxidant Potential

Research on derivatives of 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one, specifically focusing on QSAR-analysis, reveals their potential as antioxidants. The study involved evaluating the antioxidant activities of 14 new derivatives through a quantitative structure-activity relationship (QSAR) analysis. It highlighted the correlation between molecular descriptors such as polarization, dipole moment, lipophilicity, and antioxidant activity. The analysis suggests that molecules with small volume and surface area, alongside favorable electronic and steric parameters, exhibit higher antioxidant activities (І. Drapak et al., 2019).

Chemical Synthesis Intermediates

The compound and its derivatives serve as key intermediates in chemical syntheses. For instance, a novel one-pot, three-component Wittig–SNAr reaction utilizing morpholine derivatives, including the subject compound, has been developed to create intermediates for aurora 2 kinase inhibitors. This process is characterized by high stereoselectivity and moderate to high yield, using water as a solvent under metal-free mild conditions (Zian Xu et al., 2015).

Structural and Photophysical Characterization

The synthesis and structural characterization of morpholine derivatives, including the analysis of their photophysical properties, have been documented. One study describes the palladium(II) acetate-catalyzed synthesis of the compound, exploring its luminescence and absorption spectra across various solvents. This research provides insights into the compound's potential applications in materials science, highlighting its room-temperature luminescence and the impact of polymorphism on its photophysical characteristics (C. Pye et al., 2010).

properties

IUPAC Name

1-(4-ethylphenyl)-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-12-3-5-13(6-4-12)14(16)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMVPBLUSZIVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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